2-chloro-3-nitrobenzene-1-thiol
Description
Properties
CAS No. |
1824577-52-7 |
|---|---|
Molecular Formula |
C6H4ClNO2S |
Molecular Weight |
189.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-nitrobenzene-1-thiol typically involves multi-step reactions starting from benzene derivatives. One common method includes the nitration of chlorobenzene to introduce the nitro group, followed by thiolation to introduce the thiol group. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and thiourea or hydrogen sulfide for thiolation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-nitrobenzene-1-thiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in a polar solvent.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Hydrogen peroxide or potassium permanganate in an aqueous medium.
Major Products
Nucleophilic Substitution: Products include substituted amines or ethers.
Reduction: The major product is 2-chloro-3-aminobenzene-1-thiol.
Oxidation: Products include disulfides or sulfonic acids.
Scientific Research Applications
2-chloro-3-nitrobenzene-1-thiol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-3-nitrobenzene-1-thiol involves its reactive functional groups. The thiol group can form covalent bonds with biological molecules, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . These interactions can affect various molecular targets and pathways, including enzyme activity and signal transduction.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key properties of 2-chloro-3-nitrobenzene-1-thiol with analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₆H₃ClNO₂S | ~188.56* | Cl (2), NO₂ (3), SH (1) | Thiol, Nitro, Chloro |
| 1-Chloro-3-nitrobenzene | C₆H₄ClNO₂ | 157.55 | Cl (1), NO₂ (3) | Nitro, Chloro |
| 1-Chloro-2-nitrobenzene | C₆H₄ClNO₂ | 157.55 | Cl (1), NO₂ (2) | Nitro, Chloro |
| 4-Chloro-1-ethoxy-2-nitrobenzene | C₈H₈ClNO₃ | 201.61 | Cl (4), OCH₂CH₃ (1), NO₂ (2) | Ethoxy, Nitro, Chloro |
| 2-Chloro-1-nitro-3-(trifluoromethyl)benzene | C₇H₃ClF₃NO₂ | 237.55 | Cl (2), NO₂ (1), CF₃ (3) | Nitro, Chloro, Trifluoromethyl |
*Estimated based on 1-chloro-3-nitrobenzene (157.55 g/mol) with addition of sulfur (32.07 g/mol) and subtraction of one hydrogen .
Key Observations :
- Electronic Effects: The thiol group in this compound enhances acidity (pKa ~6–8 for aromatic thiols) compared to non-thiol analogs like 1-chloro-3-nitrobenzene. The nitro group at position 3 further deactivates the ring, reducing electrophilic substitution reactivity .
Q & A
Basic: What synthetic routes are recommended for preparing 2-chloro-3-nitrobenzene-1-thiol, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions, such as nitration of chlorobenzene derivatives followed by thiolation. For example:
- Step 1 : Nitration of 2-chlorobenzene derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to yield nitro intermediates .
- Step 2 : Thiol introduction via nucleophilic substitution or reduction of sulfonyl precursors. Characterization of intermediates is critical. Use ¹H/¹³C NMR to confirm substitution patterns and UV-Vis spectroscopy to monitor nitro group stability. Mass spectrometry (MS) validates molecular weight .
Basic: How can researchers ensure purity and stability during storage?
Methodological Answer:
- Purity : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Stability : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Avoid moisture due to potential hydrolysis of the nitro and thiol groups .
Basic: What spectroscopic techniques are optimal for structural elucidation?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and confirm nitro/thiol substitution via coupling patterns .
- FT-IR : Identify S–H stretches (~2550 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520/1350 cm⁻¹) .
- X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., nitro group twist ~38° relative to the benzene ring) using SHELXL for refinement .
Advanced: How can contradictions in spectral or crystallographic data be resolved?
Methodological Answer:
- Data Triangulation : Cross-validate NMR, MS, and X-ray results. For example, discrepancies in NO₂ group orientation may arise from dynamic disorder in crystals; use Hirshfeld surface analysis to assess intermolecular interactions .
- DFT Calculations : Compare experimental IR/Raman spectra with computational models (e.g., Gaussian 09) to confirm vibrational mode assignments .
Advanced: What computational strategies predict reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., nitro group) prone to nucleophilic attack.
- Transition State Modeling : Use Gaussian or ORCA to simulate reaction pathways (e.g., thiol substitution at the 1-position). Compare activation energies for competing pathways .
Advanced: How does steric hindrance influence crystallographic packing?
Methodological Answer:
- SHELX Refinement : Analyze crystal structures to quantify steric effects. For example, the methyl group in 1-chloro-2-methyl-3-nitrobenzene induces a 38.8° nitro group twist, reducing π-π stacking .
- Mercury Software : Visualize packing diagrams to assess hydrogen bonding (e.g., S–H···O interactions) and van der Waals contacts .
Advanced: How can researchers study biological interactions, such as NF-κB inhibition?
Methodological Answer:
- Biochemical Assays : Use EMSA (Electrophoretic Mobility Shift Assay) to assess DNA-binding suppression. Prepare protein samples via Bradford assay for quantification .
- Docking Simulations : Model ligand-receptor interactions (AutoDock Vina) to predict binding affinities at the NF-κB active site .
Advanced: What experimental designs optimize multi-step synthesis yields?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature, solvent (e.g., THF vs. DCM), and stoichiometry to maximize thiolation efficiency. Use ANOVA to identify critical factors .
- In Situ Monitoring : Employ ReactIR to track nitro reduction intermediates and minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
